1H-Imidazole-2-acetamide
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Overview
Description
1H-Imidazole-2-acetamide is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its versatile chemical properties and its significance in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-acetamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
1H-Imidazole-2-acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
1H-Imidazole-2-acetamide can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-acetamide: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Methyl-1H-imidazole: Another imidazole derivative with a methyl group at position 2, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
55662-72-1 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C5H7N3O/c6-4(9)3-5-7-1-2-8-5/h1-2H,3H2,(H2,6,9)(H,7,8) |
InChI Key |
ASTRWPOSIDFRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CC(=O)N |
Origin of Product |
United States |
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